molecular formula C21H18BrFN4O3 B2543606 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione CAS No. 1207012-53-0

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2543606
CAS-Nummer: 1207012-53-0
Molekulargewicht: 473.302
InChI-Schlüssel: OJSZZLFKCQACOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a butyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. The oxadiazole moiety is further functionalized with a 3-bromo-4-fluorophenyl group, enhancing its electronic and steric properties.

Key structural attributes include:

  • Quinazoline-2,4-dione core: Known for its role in DNA intercalation and kinase inhibition.
  • 1,2,4-Oxadiazole ring: Imparts metabolic stability and dipole interactions for target binding.
  • Butyl chain: May influence lipophilicity and membrane permeability.

Eigenschaften

IUPAC Name

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN4O3/c1-2-3-10-26-20(28)14-6-4-5-7-17(14)27(21(26)29)12-18-24-19(25-30-18)13-8-9-16(23)15(22)11-13/h4-9,11H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSZZLFKCQACOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a complex heterocyclic molecule that incorporates both oxadiazole and quinazoline moieties. These structural features are known to confer a range of biological activities, making such compounds of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H14BrFN5O3C_{15}H_{14}BrFN_5O_3 with a molecular weight of approximately 386.13 g/mol. The presence of bromine and fluorine substituents suggests potential for enhanced biological activity due to their electronic properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit broad-spectrum antimicrobial properties. A study highlighted that compounds with this scaffold showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Oxadiazole Derivative A Strong against S. aureus
Oxadiazole Derivative B Effective against E. coli
Oxadiazole Derivative C Antitubercular activity

Anti-inflammatory Activity

Compounds similar to the target molecule have been reported to possess anti-inflammatory effects. For instance, derivatives featuring the oxadiazole structure have demonstrated inhibition of pro-inflammatory cytokines in various in vitro assays .

Anticancer Activity

The quinazoline moiety is recognized for its anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation . The incorporation of the oxadiazole ring may further enhance this activity through synergistic mechanisms.

The biological activities are often attributed to the ability of these compounds to interact with key biological targets:

  • Enzymatic Inhibition : Many oxadiazole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Compounds may also act as modulators of various receptors involved in inflammatory responses or tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. explored a series of oxadiazole derivatives for their antimicrobial efficacy. The most promising compounds showed MIC values lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

Research conducted by Salama et al. synthesized several oxadiazole derivatives and tested them for anti-inflammatory activity using animal models. The results demonstrated significant reductions in inflammation markers compared to control groups, suggesting therapeutic potential in inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds containing oxadiazole structures have been synthesized and evaluated for their ability to inhibit cancer cell growth. The incorporation of bromine and fluorine substituents in the phenyl ring enhances the biological activity of these compounds by improving their interaction with cellular targets .

Case Study:
A study published in Molecules demonstrated that oxadiazole derivatives showed significant inhibition against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest . The specific compound studied was found to interact effectively with cancer-related proteins through molecular docking studies.

Antidiabetic Potential

The oxadiazole scaffold has also been explored for its antidiabetic properties. Research indicates that certain derivatives can improve insulin sensitivity and glucose uptake in cells. The unique structural features of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione may enhance its efficacy as an antidiabetic agent .

Case Study:
In vitro studies have shown that related oxadiazole compounds can activate pathways involved in glucose metabolism. These findings suggest that the compound may serve as a lead for developing new antidiabetic medications .

Photoluminescent Properties

Oxadiazoles are known for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent materials. The incorporation of halogen atoms like bromine and fluorine can enhance the stability and efficiency of these materials.

Research Findings:
Studies have reported the synthesis of oxadiazole-based materials that exhibit strong fluorescence under UV light. These materials have potential applications in display technologies and sensors .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Quinazoline-2,4-dione 3-butyl, 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl) 485.3 Oxadiazole, Br, F
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-fluorobenzyl), 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl) 511.9 Oxadiazole, Cl, F, Thiophene
5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione 5-methyl, 3-phenyl, 6-(5-phenyl-1,3,4-oxadiazol-2-yl) 429.4 Oxadiazole, Thiophene, Phenyl
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione Quinoline-2,4-dione 3-phenyl, 3-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl) 406.4 Triazole, NH2, Phenyl

Key Observations :

  • Core Structure: The target compound’s quinazoline-dione core distinguishes it from thieno-pyrimidine (e.g., ) or quinoline-dione (e.g., ) derivatives, which may alter DNA-binding or enzyme-inhibition profiles.
  • Substituent Effects : The 3-bromo-4-fluorophenyl group in the target compound provides stronger halogen bonding compared to 2-chlorophenyl in or phenyl in .
  • Lipophilicity : The butyl chain in the target compound likely increases logP compared to shorter alkyl or benzyl substituents in analogues.

Table 2: Antimicrobial Activity of Oxadiazole-Containing Analogues

Compound Microbial Strains Tested MIC (µg/mL) Reference
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione E. coli, S. aureus 12.5–25
Metronidazole (Control) Anaerobic bacteria 30
Streptomycin (Control) Gram-negative bacteria 30

Key Findings :

  • Oxadiazole-pyrimidine hybrids (e.g., ) exhibit moderate antimicrobial activity, suggesting the target compound’s oxadiazole-quinazoline system may also possess bioactivity.
  • Substituent position matters: 3-Bromo-4-fluorophenyl (target) may enhance activity against resistant strains compared to simpler aryl groups in .

Comparison with Analogues :

  • Thieno-pyrimidine derivatives () require thiophene ring annulation, which is more complex than quinazoline-dione synthesis.
  • Triazole-containing analogues () rely on click chemistry, offering modularity but differing in metabolic stability compared to oxadiazoles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.